molecular formula C16H11N3O4S2 B3095610 N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 1267497-10-8

N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No. B3095610
CAS RN: 1267497-10-8
M. Wt: 373.4 g/mol
InChI Key: FFWWEQLUXHNYTB-UHFFFAOYSA-N
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Description

“N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide” is complex, with a benzofuran ring as a core structural unit . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . An effective, Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols affords benzofurans and isochromenes chemo- and regioselectively .

Scientific Research Applications

  • Antibacterial Activity : Compounds structurally related to N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide have shown promising antibacterial activity. For instance, a study by Palkar et al. (2017) discussed the synthesis of novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus, demonstrating significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

  • Antimicrobial Screening : Idrees et al. (2019) synthesized innovative 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3carboxamide derivatives and screened them for in-vitro antibacterial activity against various pathogenic microorganisms including gram-negative and gram-positive bacterial strains. The bioassay results compared favorably with Chloramphenicol (Idrees et al., 2019).

  • Antitubercular Activity : Another significant application is in the treatment of tuberculosis. A study by Reddy et al. (2014) involved the design and screening of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole for their in vitro antitubercular activity. Among the compounds studied, one was found to be a promising inhibitor against Mycobacterium tuberculosis (Reddy et al., 2014).

  • Anticancer Potential : In the field of cancer research, the synthesis and evaluation of novel benzofuran derivatives as potential anti-HIV-1, anticancer, and antimicrobial agents were explored. A study by Rida et al. (2006) developed a series of compounds evaluated for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities, with some showing significant reduction in viral cytopathic effect (Rida et al., 2006).

  • Cytotoxicity Studies : Investigating the cytotoxic potential of these compounds, a study by Shalai et al. (2019) examined the effect of a novel 2-amino-5-benzylthiazole derivative on cellular ultrastructure and antioxidant system activity in lymphoma cells. The study reported notable cytotoxic effects on tumor cells, with no toxicity detected toward non-cancerous cells (Shalai et al., 2019).

Mechanism of Action

The mechanism of action of benzofuran derivatives is often related to their strong biological activities. For example, prucalopride, a dihydrobenzofurancarboxamide derivative, selectively stimulates 5-HT4 receptors, presenting enterokinetic properties .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . This suggests promising future directions for the study and application of benzofuran derivatives, including “N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide”.

properties

IUPAC Name

N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S2/c20-15(13-3-4-14(25-13)19(21)22)18-16-17-11(8-24-16)9-1-2-12-10(7-9)5-6-23-12/h1-4,7-8H,5-6H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWWEQLUXHNYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
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N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
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N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
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N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

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